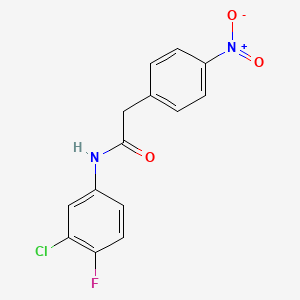
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CF3 is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.78 g/mol.
Wirkmechanismus
CF3 works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so by reducing their production, CF3 can have anti-inflammatory and analgesic effects. CF3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CF3 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. CF3 has been shown to be metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential use in medicinal chemistry. However, CF3 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, CF3 has not been studied extensively in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on CF3. One area of interest is its potential use as an anti-inflammatory and analgesic agent. CF3 has been shown to have these effects in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anticancer agent. CF3 has been shown to inhibit the growth of cancer cells in vitro, and more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of CF3 and how it interacts with other molecules in the body.
Synthesemethoden
The synthesis of CF3 involves the condensation of 3-chloro-4-fluoroaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is a yellow solid that is then purified by recrystallization in ethanol. The yield of CF3 is typically around 50%.
Wissenschaftliche Forschungsanwendungen
CF3 has been studied extensively for its potential use in medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. CF3 has also been found to inhibit the production of prostaglandins, which play a role in inflammation and pain. Additionally, CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-12-8-10(3-6-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCULLTQVUSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

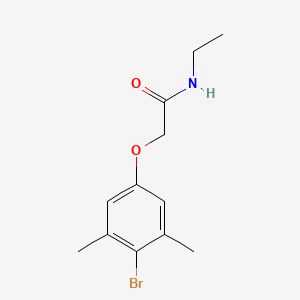
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

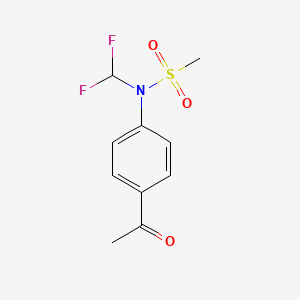
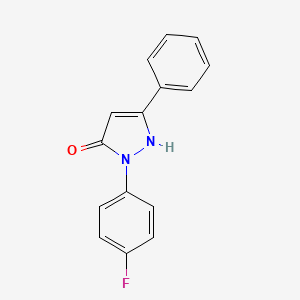
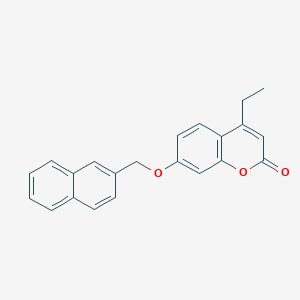

![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)

![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
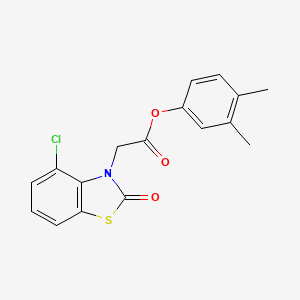
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)